molecular formula C24H18N4O3 B1139359 QUINABEN CAS No. 101388-47-0

QUINABEN

Cat. No.: B1139359
CAS No.: 101388-47-0
M. Wt: 410.431
Attention: For research use only. Not for human or veterinary use.
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Description

QUINABEN (CAS No. 101388-47-0) is a synthetic organic compound belonging to the benzamide class, structurally characterized by a benzamide backbone with specific substituents that confer unique pharmacological or industrial properties . Further research is required to fully elucidate its mechanism of action and therapeutic indications.

Properties

CAS No.

101388-47-0

Molecular Formula

C24H18N4O3

Molecular Weight

410.431

Synonyms

QUINABEN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

QUINABEN is compared below with two structurally related benzamide derivatives: 2-Aminobenzamide and 4-(2,3-Dimethylmaleimido)hippuric Acid (CAS 83560-86-5). These compounds share functional groups but differ in substituents, influencing their physicochemical and biological properties.

Structural and Physicochemical Properties

Property This compound 2-Aminobenzamide 4-(2,3-Dimethylmaleimido)hippuric Acid
Molecular Weight (g/mol) ~293.3 (estimated) 136.15 335.33
Solubility Low (hydrophobic substituents) Moderate (polar amino group) Low (bulky maleimide group)
Key Functional Groups Benzamide + quinoline core Benzamide + amino group Hippuric acid + maleimide
  • Molecular Weight: this compound’s higher molecular weight compared to 2-aminobenzamide may reduce its solubility but enhance binding affinity to hydrophobic targets .
  • Solubility: The hydrophilic amino group in 2-aminobenzamide improves aqueous solubility, whereas this compound’s quinoline core and 4-(2,3-dimethylmaleimido)hippuric acid’s maleimide group contribute to hydrophobicity .

Research Findings and Data Analysis

  • Structural Advantages: this compound’s quinoline core may enhance fluorescence properties compared to simpler benzamides, enabling applications in cellular imaging .
  • Functional Limitations : The maleimide group in 4-(2,3-dimethylmaleimido)hippuric acid increases reactivity but reduces stability in aqueous environments, limiting its in vivo utility compared to this compound .
  • Comparative Studies: 2-Aminobenzamide derivatives demonstrate superior solubility and enzymatic inhibition efficacy, making them preferred for HDAC-targeted therapies over this compound .

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